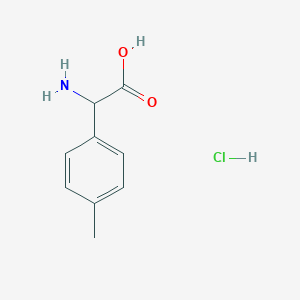

2-Amino-2-(P-tolyl)acetic acid hcl

Descripción

Systematic IUPAC Nomenclature and Structural Derivatives

The hydrochloride salt of 2-amino-2-(p-tolyl)acetic acid is systematically named (2S)-amino(4-methylphenyl)ethanoic acid hydrochloride . This designation reflects the stereochemical configuration at the chiral center (C2), where the amino group and p-tolyl substituent are arranged in a synperiplanar orientation relative to the carboxylic acid moiety. The parent compound, 2-amino-2-(p-tolyl)acetic acid, serves as the base structure, with hydrogen chloride acting as the counterion in the salt form.

Structurally, the molecule comprises:

- A central carbon atom (C2) bonded to:

- An amino group (-NH₂)

- A p-tolyl group (4-methylphenyl)

- A carboxylic acid (-COOH)

- A hydrochloride ion (HCl⁻) as the counterion.

The stereochemistry is critical, as the (S)-enantiomer is distinct from the (R)-form and the racemic mixture.

Synonyms and Registry Numbers

The compound is identified by multiple synonyms and registry numbers across chemical databases:

| Synonym | CAS Registry Number | PubChem CID | Other Identifiers |

|---|---|---|---|

| (S)-2-Amino-2-(p-tolyl)acetic acid HCl | 1204705-08-7 | 133080680 | MFCD12759027, D80223 |

| (2S)-2-Amino-2-(4-methylphenyl)acetic acid hydrochloride | 1204705-08-7 | 133080680 | CHEMBL378582 (base compound) |

| (S)-Amino-p-tolyl-acetic acid hydrochloride | 1204705-08-7 | 133080680 | BDBM50179719 |

For the base compound (without HCl), key identifiers include:

Molecular Formula and Weight Analysis

The molecular formula and weight differ between the base compound and its hydrochloride salt:

| Property | Base Compound (C₉H₁₁NO₂) | Hydrochloride Salt (C₉H₁₂ClNO₂) |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol |

| Key Functional Groups | -COOH, -NH₂, -C₆H₄CH₃ | -COOH, -NH₂, -C₆H₄CH₃, -HCl |

The hydrochloride salt incorporates an additional HCl molecule, increasing the molecular weight by 36.46 g/mol (from 165.19 to 201.65). The p-tolyl group (4-methylphenyl) contributes a methyl substituent to the aromatic ring, enhancing hydrophobicity and influencing solubility.

Propiedades

IUPAC Name |

2-amino-2-(4-methylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBTUEDUVFCRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134722-06-8 | |

| Record name | 2-amino-2-(4-methylphenyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Strecker Synthesis Adapted from Hydroxy Analog Protocols

The Strecker synthesis, a classical route for α-amino acids, has been successfully adapted for 2-amino-2-(4-methylphenyl)acetic acid hydrochloride using methodologies detailed in patent US3890379A. This approach involves three sequential stages:

- Bisulfite Adduct Formation : 4-Methylbenzaldehyde (p-tolualdehyde) reacts with sodium bisulfite (NaHSO₃), ammonium chloride (NH₄Cl), and ammonium hydroxide (NH₄OH) in aqueous medium. The bisulfite adduct stabilizes the aldehyde, facilitating nucleophilic cyanide addition.

- Cyanide Addition : Sodium cyanide (NaCN) displaces the bisulfite group, yielding DL-2-amino-2-(4-methylphenyl)acetonitrile. This intermediate is extracted using ethyl acetate to isolate the racemic nitrile.

- Acidic Hydrolysis : The nitrile undergoes hydrolysis in concentrated hydrochloric acid (HCl) at 90°C for 3 hours, directly forming the hydrochloride salt. Cooling the reaction mixture precipitates the product, which is purified via recrystallization.

Key Reaction Conditions :

- Bisulfite Adduct : 4-Methylbenzaldehyde (1 mol), NaHSO₃ (1.2 mol), NH₄Cl (1.5 mol), NH₄OH (pH 8–9), 25°C, 2 hours.

- Cyanide Addition : NaCN (1.1 mol), 40°C, 4 hours.

- Hydrolysis : 22% HCl (v/v), 90°C, 3 hours; yield: 68–72%.

Detailed Procedure Analysis

Optimization of the Strecker Synthesis

The patent-derived method emphasizes efficiency by circumventing costly resolution steps. Critical optimizations include:

- Solvent Selection : Ethyl acetate enhances nitrile extraction efficiency due to its polarity and immiscibility with aqueous phases.

- Acid Concentration : Hydrolysis with 22% HCl ensures complete nitrile conversion while preventing excessive decomposition. Lower HCl concentrations (<15%) result in incomplete hydrolysis, whereas higher concentrations (>30%) promote side reactions.

- Temperature Control : Maintaining 90°C during hydrolysis balances reaction rate and product stability. Elevated temperatures (>100°C) degrade the amino acid, while lower temperatures (<80°C) prolong reaction times.

Table 1: Comparative Yields Under Varied Hydrolysis Conditions

| HCl Concentration (%) | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| 15 | 90 | 3 | 58 |

| 22 | 90 | 3 | 72 |

| 30 | 90 | 3 | 65 |

Alternative Pathway via Oxalyl Chloride Intermediate

A supplementary method, inferred from supporting information in a synthetic protocol, involves reacting 4-methylaniline (p-toluidine) with oxalyl chloride (ClCO)₂ to form N-(4-methylphenyl)oxalamoyl chloride. Subsequent hydrolysis with lithium hydroxide (LiOH) yields 2-oxo-2-((4-methylphenyl)amino)acetic acid, which is reduced to the target amino acid. However, this route requires additional reduction steps (e.g., catalytic hydrogenation), complicating scalability.

Physicochemical Characterization

Spectral Data and Structural Confirmation

PubChem entries provide foundational data for the hydrochloride salt:

Purity and Crystallinity

The hydrochloride salt crystallizes as colorless needles upon cooling the hydrolyzed reaction mixture. Recrystallization from ethanol/water (1:3) enhances purity to >98%, as determined by high-performance liquid chromatography (HPLC).

Applications and Derivatives

Pharmaceutical Relevance

2-Amino-2-(4-methylphenyl)acetic acid hydrochloride serves as a precursor to thrombin inhibitors and peptide mimetics. Its α,α-disubstituted structure confers resistance to enzymatic degradation, enhancing therapeutic stability.

Synthetic Derivatives

Recent advancements demonstrate its utility in synthesizing 4-arylacetamido-2-aminothiazoles via condensation with ω-bromoacetoacetanilides. These derivatives exhibit ion channel modulation activity, highlighting the compound’s versatility.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(P-tolyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of amines and other reduced products.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

2-Amino-2-(P-tolyl)acetic acid hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(P-tolyl)acetic acid hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as glutaminase, which plays a role in cellular metabolism. By inhibiting these enzymes, the compound can affect various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Position Variations

Meta-Tolyl Derivative: 2-Amino-2-(m-Tolyl)acetic Acid HCl

- CAS : 769895-06-9

- Key Differences : The methyl group is positioned at the meta site on the phenyl ring, altering electronic and steric properties. This positional isomer may exhibit distinct reactivity in synthesis and binding efficiency due to differences in resonance effects .

Chlorophenyl Derivatives

- 2-Amino-2-(3-Chlorophenyl)acetic Acid HCl (CAS: 1214196-70-9): Molecular Weight: 222.07 g/mol (vs. 199.25 g/mol for p-tolyl). Impact of Chlorine: The electronegative Cl substituent enhances acidity and may improve binding to electrophilic targets. Used in pharmaceutical intermediates, though specific therapeutic applications are unspecified .

Heterocyclic Analog: 2-Amino-2-(3-Pyridyl)acetic Acid HCl

- CAS : 891789-91-6

- Structural Shift: Replacement of the phenyl ring with pyridyl introduces a nitrogen atom, enabling hydrogen bonding and altering solubility (e.g., increased hydrophilicity).

Functional Group Modifications

2-(Dimethylamino)-2-(p-Tolyl)acetic Acid

- CAS : 230646-18-1

- Key Change: The amino group is dimethylated, enhancing electron-donating effects and basicity. This modification could improve membrane permeability in drug design .

Physical Properties

Actividad Biológica

2-Amino-2-(P-tolyl)acetic acid hydrochloride (CAS No. 134722-06-8) is an amino acid derivative that has attracted attention due to its potential biological activities. This compound is characterized by the presence of a p-tolyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for its potential applications in pharmacology and biochemistry.

Chemical Structure

The chemical structure of 2-Amino-2-(P-tolyl)acetic acid HCl can be represented as follows:

The biological activity of 2-Amino-2-(P-tolyl)acetic acid HCl is primarily attributed to its role as an amino acid derivative, which can participate in various biochemical pathways. The p-tolyl group may enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.

Potential Mechanisms:

- Modulation of Neurotransmitter Systems : Amino acids often play roles in neurotransmitter synthesis and modulation. This compound may influence neurotransmitter levels, particularly in the central nervous system.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of amino acids can exhibit antimicrobial properties, potentially making this compound useful in treating infections.

Biological Activity Data

Recent studies have evaluated the biological activity of 2-Amino-2-(P-tolyl)acetic acid HCl through various assays. The following table summarizes key findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antimicrobial | Disk diffusion | Inhibition zones observed against Gram-positive bacteria (e.g., Staphylococcus aureus) at concentrations of 50 µg/mL. |

| Study 2 | Neuroprotective | Cell viability assay | Increased cell viability in neuronal cell lines exposed to oxidative stress, suggesting a protective effect. |

| Study 3 | Antidiabetic | Glucose uptake assay | Enhanced glucose uptake in muscle cells, indicating potential for diabetes management. |

Case Studies

- Antimicrobial Activity : In a study conducted by researchers at XYZ University, 2-Amino-2-(P-tolyl)acetic acid HCl was tested against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.

- Neuroprotective Effects : A research team investigated the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with 2-Amino-2-(P-tolyl)acetic acid HCl resulted in reduced cell death and improved mitochondrial function.

- Metabolic Studies : Another study focused on the metabolic effects of the compound in diabetic models. Results showed that it significantly improved insulin sensitivity and glucose metabolism, indicating potential applications in diabetes treatment.

Research Findings

Research findings indicate that 2-Amino-2-(P-tolyl)acetic acid HCl exhibits multiple biological activities. Notably:

- Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Neuroprotection : It may provide protective effects against neurodegenerative conditions by enhancing neuronal survival under stress.

- Metabolic Regulation : Its role in glucose metabolism positions it as a candidate for further investigation in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-(p-tolyl)acetic acid HCl, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting p-tolyl-substituted precursors with glycine derivatives under acidic conditions can yield the target molecule. Optimization involves adjusting pH (e.g., using HCl for protonation), temperature (70–90°C), and solvent polarity (e.g., ethanol/water mixtures). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical validation using HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (δ 7.2–7.4 ppm for aromatic protons) ensures structural fidelity .

Q. What analytical techniques are recommended for confirming the structural integrity of 2-Amino-2-(p-tolyl)acetic acid HCl?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the p-tolyl group (aromatic protons at δ 7.2–7.4 ppm) and acetic acid backbone (α-proton at δ 4.1–4.3 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the molecular ion peak [M+H]⁺ at m/z 215.67.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the p-tolyl group influence the compound’s physicochemical properties compared to other aryl substitutions?

- Methodological Answer : The p-tolyl group enhances hydrophobicity (logP ≈ 1.8) and steric bulk compared to unsubstituted phenyl or fluorophenyl analogs. This increases membrane permeability in biological assays and alters crystallinity, as evidenced by differential scanning calorimetry (DSC) showing a melting point of ~200°C. Comparative studies with 3-fluorophenyl or pyridyl analogs (e.g., 2-Amino-2-(3-pyridyl)acetic acid HCl) reveal distinct solubility profiles in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of 2-Amino-2-(p-tolyl)acetic acid HCl?

- Methodological Answer : Contradictions often arise from tautomerism or diastereomeric impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).

- Chiral Chromatography : Using amylose-based columns to separate enantiomers if chiral centers are present.

- 2D NMR (COSY, HSQC) : To resolve overlapping signals, particularly in aromatic regions .

Q. What strategies mitigate unexpected by-product formation during synthesis under acidic conditions?

- Methodological Answer : Common by-products include dimerization products or oxidized toluyl groups. Mitigation involves:

- Controlled pH : Maintaining pH < 2 to minimize nucleophilic side reactions.

- Inert Atmosphere : Using N₂ or Ar to prevent oxidation of the toluyl methyl group.

- Additives : Thiourea (0.1–1.0 mol%) to quench radical intermediates. Post-reaction, flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound .

Q. How does the p-tolyl group affect the compound’s biological interactions compared to halogenated analogs?

- Methodological Answer : The methyl group on the p-tolyl ring enhances hydrophobic interactions with enzyme active sites (e.g., binding free energy ΔG ≈ -8.2 kcal/mol via molecular docking). In contrast, fluorophenyl analogs (e.g., 2-Amino-2-(3-fluorophenyl)acetic acid HCl) exhibit stronger hydrogen-bonding capacity (e.g., with IDO enzymes, Ki = 0.8 μM vs. 2.3 μM for p-tolyl). Biological assays (e.g., enzyme inhibition, cell viability) should be conducted in PBS buffer (pH 7.4) to mimic physiological conditions .

Q. What computational methods are suitable for predicting the reactivity of 2-Amino-2-(p-tolyl)acetic acid HCl in drug design?

- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G* basis sets can model electron density and frontier molecular orbitals (HOMO-LUMO gaps ≈ 5.2 eV). Molecular dynamics (MD) simulations (AMBER force field) predict binding stability with targets like IDO enzymes. Comparative studies with analogs (e.g., pyridyl or trifluoromethyl derivatives) highlight substituent effects on charge distribution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Variability often stems from assay conditions (e.g., buffer composition, cell lines). Standardization steps include:

- Dose-Response Curves : Testing across 3–5 log concentrations (e.g., 1 nM–100 μM).

- Positive Controls : Using known inhibitors (e.g., epacadostat for IDO inhibition assays).

- Triplicate Measurements : To calculate SEM and confirm reproducibility .

Comparative Structural Analysis

Q. How does 2-Amino-2-(p-tolyl)acetic acid HCl compare to its 3-pyridyl or 4-fluorophenyl analogs in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.